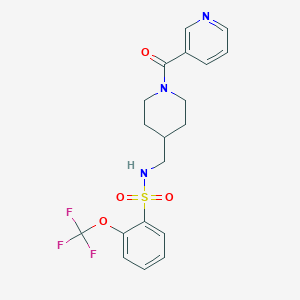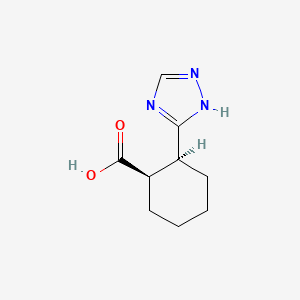![molecular formula C13H22N4O B2533687 2-氨基-5-{[2-(二乙氨基)乙基]氨基}苯甲酰胺 CAS No. 1307404-43-8](/img/structure/B2533687.png)
2-氨基-5-{[2-(二乙氨基)乙基]氨基}苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide: is an organic compound with the molecular formula C13H22N4O It is a derivative of benzamide, featuring an amino group and a diethylaminoethyl group attached to the benzene ring
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and studying their behavior in biological systems.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzamide and diethylamine.
Reduction: The nitro group in 2-nitrobenzamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 2-amino-5-nitrobenzamide is then subjected to alkylation with diethylamine under basic conditions to introduce the diethylaminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The amino groups in 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide can undergo oxidation reactions, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form various amine derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
作用机制
The mechanism of action of 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the specific functional groups present in the compound.
相似化合物的比较
2-Amino-5-{[2-(dimethylamino)ethyl]amino}benzamide: Similar structure but with dimethylaminoethyl group instead of diethylaminoethyl.
2-Amino-5-{[2-(methylamino)ethyl]amino}benzamide: Contains a methylaminoethyl group.
2-Amino-5-{[2-(ethylamino)ethyl]amino}benzamide: Contains an ethylaminoethyl group.
Uniqueness:
Steric Effects: The diethylaminoethyl group in 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide introduces steric hindrance, which can affect its binding affinity and selectivity for molecular targets.
Electronic Effects: The electronic properties of the diethylaminoethyl group can influence the compound’s reactivity and stability, making it distinct from its analogs.
属性
IUPAC Name |
2-amino-5-[2-(diethylamino)ethylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17(4-2)8-7-16-10-5-6-12(14)11(9-10)13(15)18/h5-6,9,16H,3-4,7-8,14H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLRSMBVHPIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)
![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)
![Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2533609.png)
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533612.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)
![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)
![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)

![4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2533622.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)
![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2533627.png)
